Competence-stimulating peptide-2
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Overview
Description
Competence-stimulating peptide-2 is a quorum sensing signal peptide produced by Streptococcus pneumoniae. It plays a crucial role in bacterial communication, particularly in the regulation of genetic competence, biofilm formation, and virulence. This peptide is recognized by the receptor ComD2, with an EC50 value of 50.7 nM .
Preparation Methods
Synthetic Routes and Reaction Conditions
Competence-stimulating peptide-2 can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino groups. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to enhance efficiency and consistency. The purification process involves large-scale HPLC, and the final product is lyophilized for storage and distribution .
Chemical Reactions Analysis
Types of Reactions
Competence-stimulating peptide-2 primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
Peptide Bond Formation: Fmoc-protected amino acids, coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and bases like DIPEA (N,N-Diisopropylethylamine).
Peptide Cleavage: Trifluoroacetic acid (TFA) is commonly used to cleave the peptide from the resin and remove side-chain protecting groups.
Major Products
The major product of these reactions is the purified this compound, which can be further analyzed for purity and activity using techniques like mass spectrometry and HPLC .
Scientific Research Applications
Competence-stimulating peptide-2 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Biology: Plays a key role in studying bacterial communication and quorum sensing mechanisms.
Medicine: Investigated for its potential in developing new antimicrobial strategies by disrupting bacterial communication.
Industry: Used in the development of biosensors and other biotechnological applications
Mechanism of Action
Competence-stimulating peptide-2 exerts its effects by binding to the ComD2 receptor on the surface of Streptococcus pneumoniae. This binding triggers a signaling cascade that activates the ComDE two-component system. The activated ComE then promotes the expression of early competence genes, leading to the development of genetic competence and other quorum sensing-regulated behaviors .
Comparison with Similar Compounds
Competence-stimulating peptide-2 is unique in its specificity for the ComD2 receptor. Similar compounds include:
Competence-stimulating peptide-1: Recognized by the ComD1 receptor and has a similar role in quorum sensing.
Other quorum sensing peptides: Found in various bacterial species, each with specific receptors and signaling pathways
This compound stands out due to its high specificity and potency in regulating genetic competence in Streptococcus pneumoniae.
Properties
Molecular Formula |
C101H172N28O23S |
---|---|
Molecular Weight |
2178.7 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C101H172N28O23S/c1-14-58(10)79(127-86(139)66(37-28-45-112-100(107)108)116-85(138)68(41-47-153-13)114-82(135)63(104)39-40-77(131)132)96(149)126-76(54-130)94(147)118-67(38-29-46-113-101(109)110)87(140)128-81(60(12)16-3)97(150)129-80(59(11)15-2)95(148)125-72(50-57(8)9)90(143)124-75(53-78(133)134)93(146)123-74(52-62-32-21-18-22-33-62)92(145)121-71(49-56(6)7)89(142)122-73(51-61-30-19-17-20-31-61)91(144)120-70(48-55(4)5)88(141)117-65(36-27-44-111-99(105)106)83(136)115-64(34-23-25-42-102)84(137)119-69(98(151)152)35-24-26-43-103/h17-22,30-33,55-60,63-76,79-81,130H,14-16,23-29,34-54,102-104H2,1-13H3,(H,114,135)(H,115,136)(H,116,138)(H,117,141)(H,118,147)(H,119,137)(H,120,144)(H,121,145)(H,122,142)(H,123,146)(H,124,143)(H,125,148)(H,126,149)(H,127,139)(H,128,140)(H,129,150)(H,131,132)(H,133,134)(H,151,152)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113)/t58-,59-,60-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,79-,80-,81-/m0/s1 |
InChI Key |
AQHPEKJLEFLYAT-IPQDWWCBSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
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